Dimethyl 2-aminothiophene-3,4-dicarboxylate
CAS No.:
Cat. No.: VC17870011
Molecular Formula: C8H9NO4S
Molecular Weight: 215.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO4S |
|---|---|
| Molecular Weight | 215.23 g/mol |
| IUPAC Name | dimethyl 2-aminothiophene-3,4-dicarboxylate |
| Standard InChI | InChI=1S/C8H9NO4S/c1-12-7(10)4-3-14-6(9)5(4)8(11)13-2/h3H,9H2,1-2H3 |
| Standard InChI Key | DNBAVOPHUYYYMT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CSC(=C1C(=O)OC)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a planar thiophene ring (C₄H₃S) with substituents at positions 2, 3, and 4:
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Position 2: Primary amino group (-NH₂), enhancing nucleophilicity.
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Positions 3 and 4: Methyl ester groups (-COOCH₃), introducing electrophilic character.
The conjugated π-system of the thiophene ring stabilizes electron density, while the amino and ester groups create a push-pull electronic effect, facilitating reactions such as nucleophilic substitution and cycloaddition .
Spectral Characterization
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¹H NMR (400 MHz, CDCl₃): δ 6.60 (s, 2H, NH₂), 3.80 (s, 6H, OCH₃), 2.70 (s, 3H, CH₃) .
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IR (KBr): Peaks at 3408 cm⁻¹ (N-H stretch), 1682 cm⁻¹ (C=O ester), and 1529 cm⁻¹ (C=C aromatic) .
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Mass Spectrometry: Molecular ion peak at m/z 215.23 [M]⁺.
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate decomposition above 150°C, necessitating storage under inert conditions .
Synthesis and Optimization
Gewald Reaction: A Cornerstone Methodology
The Gewald reaction—a one-pot, three-component condensation of ketones, cyanoacetates, and elemental sulfur—is the most widely used synthesis route .
Typical Procedure:
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Reactants: Cyclohexanone (5 mmol), methyl cyanoacetate (5 mmol), sulfur (5 mmol).
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Conditions: Solvent-free, ultrasonic irradiation (40 min) or thermal (100°C, 2 h) .
Mechanistic Insight:
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Step 1: Knoevenagel condensation between ketone and cyanoacetate forms an α,β-unsaturated nitrile.
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Step 2: Sulfur incorporation via nucleophilic attack, yielding the thiophene ring .
Green Chemistry Advances
Recent innovations emphasize sustainability:
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Solvent-Free Sonication: Reduces reaction time from 14–25 hours to 20–80 minutes while maintaining yields >78% .
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Catalytic Recycling: Piperidinium borate catalysts achieve five reuse cycles with <5% yield drop .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for:
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Antidiabetic Agents: Functionalization at the 5-position yields GLP-1R agonists .
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Neurological Drugs: Ester hydrolysis generates carboxylic acids for blood-brain barrier penetration .
Material Science Innovations
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Conductive Polymers: Copolymerization with pyrrole produces films with σ = 10⁻² S/cm, suitable for flexible electronics .
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Coordination Complexes: Bidentate ligation to Cu(II) yields catalysts for oxidative coupling reactions .
Comparative Analysis with Structural Analogs
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